N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methylsulfanyl group, and a cyclohexanecarboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the core structure through a series of condensation and substitution reactions. Common reagents used in these reactions include methoxybenzylamine, methylsulfanylbutanone, and cyclohexanecarboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with aromatic residues in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{1-[(2-methoxybenzyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide include:
- N-(2-methoxybenzyl)-1-naphthalenamine
- AM-2201 benzimidazole analog (FUBIMINA)
- (4-methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methoxybenzyl group and a methylsulfanyl group in the same molecule is relatively uncommon and may contribute to its unique properties.
Properties
Molecular Formula |
C21H32N2O3S |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
N-[1-[(2-methoxyphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O3S/c1-15-8-10-16(11-9-15)20(24)23-18(12-13-27-3)21(25)22-14-17-6-4-5-7-19(17)26-2/h4-7,15-16,18H,8-14H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
KVEYKZAFENYHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CCSC)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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